molecular formula C32H24N4O2 B11145277 (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11145277
M. Wt: 496.6 g/mol
InChI Key: DKXZDWYRKKTDBC-ANYBSYGZSA-N
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Description

(4Z)-4-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring system with multiple phenyl and methoxy substituents, contributing to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, resulting in the formation of reduced pyrazole derivatives or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(4Z)-4-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4Z)-4-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-3-(4-hydroxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • (4Z)-4-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness: The uniqueness of (4Z)-4-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications due to these structural differences.

Properties

Molecular Formula

C32H24N4O2

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one

InChI

InChI=1S/C32H24N4O2/c1-38-28-19-17-24(18-20-28)31-29(32(37)36(34-31)27-15-9-4-10-16-27)21-25-22-35(26-13-7-3-8-14-26)33-30(25)23-11-5-2-6-12-23/h2-22H,1H3/b29-21-

InChI Key

DKXZDWYRKKTDBC-ANYBSYGZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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